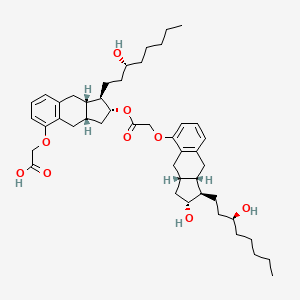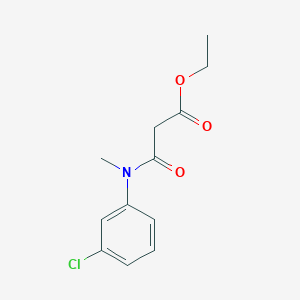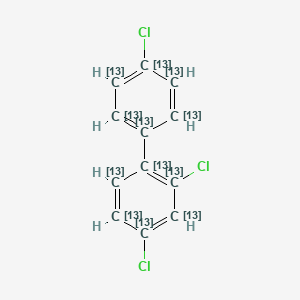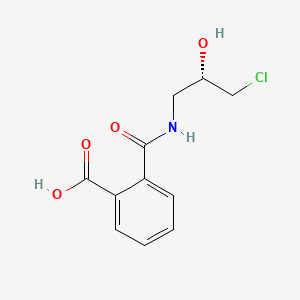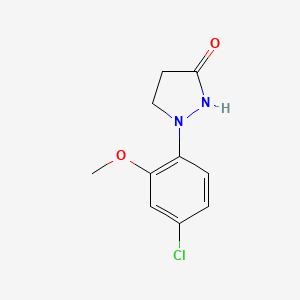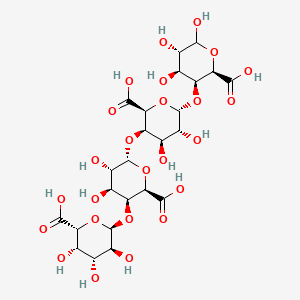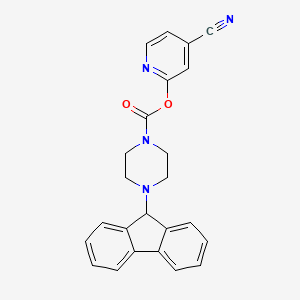![molecular formula C17H19N7O7 B13850052 (2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carboxylic acids, and pyrimidines. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amide and carboxylic acid groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, resulting in a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and controlled temperatures, while reduction reactions may need specific reducing agents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid: shares similarities with other compounds that contain pyrimidine rings and amide groups. These include:
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N7O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)carbamoylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H19N7O7/c18-12-11(14(28)24-16(19)23-12)22-17(31)20-8-3-1-7(2-4-8)13(27)21-9(15(29)30)5-6-10(25)26/h1-4,9H,5-6H2,(H,21,27)(H,25,26)(H,29,30)(H2,20,22,31)(H5,18,19,23,24,28)/t9-/m0/s1 |
InChI Key |
WBQDVZMETQWVQD-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)NC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)NC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


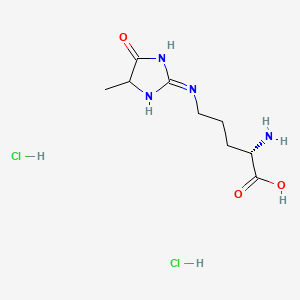

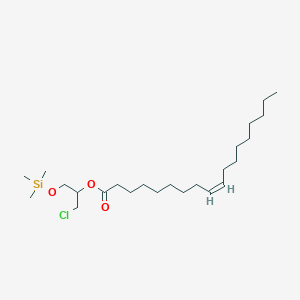
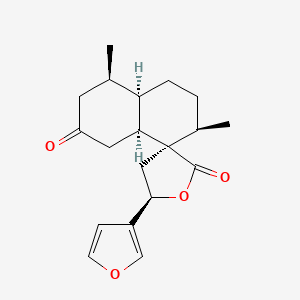
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
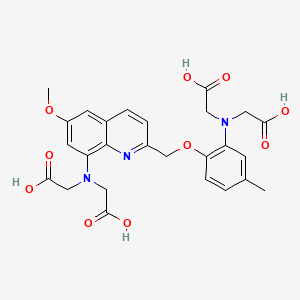
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
